2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine typically involves multi-component reactions. One common method is the one-pot three-component synthesis, which involves the cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . Another method involves microwave-assisted multi-component reactions using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives .
Scientific Research Applications
2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial, antifungal, and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microbial cells by interfering with their cell wall synthesis or by disrupting their metabolic pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazolo[3,2-a]pyrimidine: This compound shares a similar core structure but lacks the hexyl and trimethyl substituents.
Benzo[4,5]thiazolo[3,2-a]pyrimidine: This compound has a benzene ring fused to the thiadiazolo[3,2-a]pyrimidine core.
Uniqueness
2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The hexyl and trimethyl groups enhance its lipophilicity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
90138-99-1 |
---|---|
Molecular Formula |
C14H23N3S |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
2-hexyl-5,7,7-trimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C14H23N3S/c1-5-6-7-8-9-12-16-17-11(2)10-14(3,4)15-13(17)18-12/h10H,5-9H2,1-4H3 |
InChI Key |
BKILDKHVRCGFKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN2C(=CC(N=C2S1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.